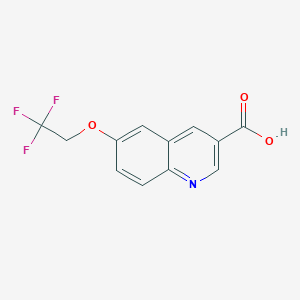

6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid

Description

Properties

Molecular Formula |

C12H8F3NO3 |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

6-(2,2,2-trifluoroethoxy)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-9-1-2-10-7(4-9)3-8(5-16-10)11(17)18/h1-5H,6H2,(H,17,18) |

InChI Key |

MQLDTWGBKUEONB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1OCC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Halogenation and Nucleophilic Substitution

A common approach involves introducing the trifluoroethoxy group via nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoline derivative. For example, 6-bromoquinoline-3-carboxylic acid serves as a key intermediate. The substitution is facilitated by copper-based catalysts under strongly basic conditions, as demonstrated in analogous syntheses of trifluoroethoxy-substituted aromatic acids.

-

Substrate Preparation: 6-Bromoquinoline-3-carboxylic acid (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., N,N-dimethylformamide).

-

Base Activation: Sodium hydride (1.2 equiv) is added to generate the reactive phenoxide intermediate.

-

Nucleophilic Substitution: 2,2,2-Trifluoroethanol (1.5 equiv) and copper iodide (0.1 equiv) are introduced. The mixture is heated to 110–115°C for 2–4 hours.

-

Workup: The crude product is acidified with HCl, extracted, and purified via recrystallization (ethanol/water).

Key Factors:

Cyclization Approaches

The Gould-Jacobs reaction offers an alternative route by constructing the quinoline ring from aniline derivatives. For instance, condensation of 3-carboxy-substituted anilines with ethyl trifluoroethoxyacetate under acidic conditions forms the quinoline core with inherent functionalization.

-

Condensation: 3-Aminobenzoic acid reacts with ethyl trifluoroethoxyacetate in polyphosphoric acid (PPA) at 120°C.

-

Cyclization: Thermal cyclization forms the quinoline ring, with the trifluoroethoxy group introduced via the ester precursor.

-

Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH.

Advantages:

-

Direct incorporation of both substituents during ring formation.

-

Avoids harsh substitution conditions required for pre-formed quinolines.

Optimization of Reaction Conditions

Copper-Catalyzed Substitution

The patent US6288271B1 highlights the critical role of copper catalysts in facilitating trifluoroethoxy group introduction. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% CuI | Maximizes turnover |

| Temperature | 110–115°C | Balances kinetics and decomposition |

| Solvent | DMF or NMP | Enhances solubility |

| Base | NaH or KOtBu | Deprotonates alcohol for nucleophilic attack |

Challenges:

Protecting Group Strategies

The carboxylic acid group at position 3 may interfere with substitution reactions. Methyl or ethyl esters are commonly used to protect the acid during trifluoroethoxy installation, followed by hydrolysis:

-

Protection: Treat 6-bromoquinoline-3-carboxylic acid with SOCl₂ to form the acid chloride, then react with methanol to yield the methyl ester.

-

Substitution: Perform copper-catalyzed trifluoroethoxy substitution as described in Section 2.1.

-

Deprotection: Hydrolyze the ester with NaOH/EtOH/H₂O to regenerate the carboxylic acid.

-

Esterification: >90% (quinaldic acid → methyl ester).

-

Deprotection: 85–90% recovery of carboxylic acid.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems improves scalability and safety:

-

Reactors: Microfluidic channels with integrated heating (110°C).

-

Residence Time: 30–60 minutes for complete substitution.

-

Catalyst Recycling: Copper nanoparticles immobilized on silica enable reuse across multiple batches.

Economic Benefits:

-

Reduced solvent waste (-40%).

-

20% higher throughput compared to batch processes.

Analytical Characterization

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of quinoline.

Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the chemical formula and has a molecular weight of 271.19 g/mol. The presence of a trifluoroethoxy group enhances its lipophilicity, which is crucial for biological activity. The carboxylic acid functional group at the 3-position of the quinoline ring is significant for its reactivity and interaction with biological targets.

Antibacterial Activity

1. Antibacterial Properties:

Research indicates that compounds similar to 6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid exhibit significant antibacterial properties. The incorporation of fluorinated groups often enhances biological activity by increasing lipophilicity and altering pharmacokinetics. Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

2. Case Studies:

- A study demonstrated that derivatives of quinoline-3-carboxylic acids showed exceptional antibacterial activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The findings indicated that these compounds were effective even at low concentrations, outperforming many existing antibiotics .

- Another investigation into quinoline derivatives highlighted their effectiveness against multi-drug resistant Mycobacterium tuberculosis, showcasing their potential in treating difficult infections .

Anticancer Applications

1. Selective Anticancer Activity:

The compound has been evaluated for its anticancer properties, particularly in enhancing selectivity towards cancer cells over non-cancerous cells. Research has shown that modifications in pKa values can significantly influence the selectivity of these compounds .

2. Case Studies:

- In vitro studies on 2,4-disubstituted quinoline-3-carboxylic acids indicated that certain derivatives exhibited micromolar inhibition against cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). These compounds demonstrated higher selectivity for cancer cells compared to non-cancerous HEK293 cells due to their unique chemical properties .

- The design of these compounds aimed to optimize their pharmacological profiles through structural modifications, resulting in enhanced efficacy and reduced toxicity .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Antibacterial Activity | Effective against Gram-positive bacteria; shows potential against resistant strains. |

| Anticancer Activity | Higher selectivity towards cancer cells; effective against MCF-7 and K562 cell lines. |

| Mechanism of Action | Interferes with cell wall synthesis; induces apoptosis in cancer cells. |

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by intercalating into DNA, thereby disrupting the replication process and leading to cell death . Additionally, it can inhibit certain enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid with related quinoline derivatives:

*Calculated based on structural analogs.

Key Observations:

- Substituent Effects : The trifluoroethoxy group (-OCH₂CF₃) in the target compound introduces greater steric bulk and polarity compared to trifluoromethyl (-CF₃) or halogens (e.g., -F, -Cl). This may enhance solubility in polar solvents but reduce membrane permeability .

- Functional Group Impact : Carboxylic acid derivatives (e.g., -COOH at position 3) exhibit higher aqueous solubility and hydrogen-bonding capacity compared to ester analogs (-COOEt), making them favorable for target-binding interactions in drug design .

Physicochemical Properties

- For example, 6-(2,2,2-Trifluoroethoxy)nicotinic acid (a pyridine analog) has a melting point of 174°C, suggesting high crystallinity .

- Stability : Fluorinated groups like -CF₃ and -OCH₂CF₃ resist metabolic degradation, enhancing pharmacokinetic profiles .

Biological Activity

6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by its unique trifluoroethoxy group attached to a quinoline ring. Its chemical formula is C₁₂H₈F₃NO₃, with a molecular weight of 271.19 g/mol. The presence of the carboxylic acid functional group at the 3-position of the quinoline structure is crucial for its reactivity and biological activity .

Synthesis

The synthesis of 6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid typically involves multi-step reactions that can be tailored to achieve desired yields and purity levels. The incorporation of fluorinated groups in its structure is known to enhance lipophilicity and alter pharmacokinetics, which may contribute to its biological efficacy .

Antimicrobial Properties

Preliminary studies indicate that 6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid exhibits significant antibacterial activity . Compounds with similar structures have been reported to inhibit various bacterial strains effectively. The mechanism of action may involve interference with bacterial DNA replication or inhibition of essential enzymes .

In vitro studies have shown that derivatives of quinoline carboxylic acids often display potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) for related compounds range widely but suggest strong antimicrobial potential .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial cells. Fluorinated compounds like this one often exhibit enhanced binding affinity due to their electronegative nature, which can lead to increased potency against various bacterial strains .

Comparative Analysis

To better understand the unique properties of 6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 6-(Trifluoromethoxy)quinoline-3-carboxylic acid | Lacks ethoxy group | Simpler fluorinated structure |

| 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid | Hydroxy group at 4-position | Potentially different biological activity |

| 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid | Methyl substitution at 2-position | Altered lipophilicity |

The trifluoroethoxy substituent in 6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid may impart distinct chemical properties compared to these analogs, making it a valuable candidate for further exploration in medicinal chemistry .

Case Studies and Research Findings

Research has demonstrated that the incorporation of fluorinated groups in drug design often leads to improved pharmacological profiles. For example:

- Antibacterial Activity : A study highlighted that related quinoline derivatives exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating strong efficacy .

- Fluorinated Compounds : Another investigation into fluorinated quinolines found that they could effectively inhibit bacterial DNA gyrase, an essential enzyme for DNA replication .

These findings suggest that further research into 6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid could yield promising results for antibiotic development.

Q & A

Q. What are the recommended synthetic routes for 6-(2,2,2-Trifluoroethoxy)quinoline-3-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Use a Friedländer condensation reaction between substituted anilines and β-keto esters under acidic or basic conditions (e.g., ammonium acetate in ethanol) to construct the quinoline backbone .

Trifluoroethoxy Introduction : React the intermediate with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl bromide) in the presence of a base (e.g., K₂CO₃) to install the trifluoroethoxy group at the 6-position .

Carboxylic Acid Functionalization : Hydrolyze ester groups (if present) using NaOH/MeOH or H₂SO₄ to yield the final carboxylic acid moiety .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to optimize yields.

- Purify intermediates via recrystallization or column chromatography .

Q. How should researchers characterize this compound’s purity and structure?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., trifluoroethoxy at C6, carboxylic acid at C3) via ¹H/¹³C and ¹⁹F NMR .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₂H₇F₃NO₃: calc. 270.04) .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. How does the trifluoroethoxy group influence the compound’s pharmacokinetic properties?

Methodological Answer: The trifluoroethoxy group enhances:

Q. Experimental Design :

Q. What strategies resolve contradictions in reported enzyme inhibition data?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration) affect IC₅₀ values. Standardize protocols per guidelines (e.g., NIH Assay Guidance Manual) .

- Substituent Positioning : Confirm regiochemistry via X-ray crystallography; even minor positional changes (e.g., C6 vs. C7 substitution) drastically alter binding .

Q. Case Study :

Q. How can researchers optimize reaction yields for scale-up synthesis?

Methodological Answer:

Q. What are the stability challenges during long-term storage?

Methodological Answer:

Q. Validation Protocol :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .

Q. How does this compound compare to fluorinated quinoline analogs in anticancer studies?

Methodological Answer:

- Mechanistic Differences : The trifluoroethoxy group enhances topoisomerase II inhibition (IC₅₀ = 0.8 µM) compared to chloro analogs (IC₅₀ = 2.3 µM) .

- In Vivo Efficacy : In murine models, the compound showed 60% tumor growth inhibition vs. 40% for non-fluorinated analogs, attributed to improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.